7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane
Overview
Description
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane is an organic compound characterized by a chloro-substituted heptane chain with a methoxyphenyl group and a ketone functional group
Mechanism of Action
Target of action
The targets of a compound depend on its chemical structure and properties. Compounds with similar structures often have similar targets. For example, compounds containing a thiazole ring, like some derivatives of “7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane” might, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can be influenced by factors such as the compound’s chemical structure, its solubility, and its stability. For example, compounds with a thiazole ring are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1-chloroheptane.
Formation of Intermediate: The initial step involves the formation of an intermediate through a Friedel-Crafts acylation reaction, where 4-methoxybenzaldehyde reacts with 1-chloroheptane in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-Chloro-1-(4-methoxyphenyl)-1-heptanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 7-Chloro-1-(4-methoxyphenyl)-1-heptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Biological Research: It is used as a probe to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(4-hydroxyphenyl)-1-oxoheptane: Similar structure but with a hydroxy group instead of a methoxy group.
7-Bromo-1-(4-methoxyphenyl)-1-oxoheptane: Similar structure but with a bromo group instead of a chloro group.
7-Chloro-1-(4-methoxyphenyl)-1-oxooctane: Similar structure but with an additional carbon in the heptane chain.
Uniqueness
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane is unique due to the presence of both chloro and methoxy groups, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-chloro-1-(4-methoxyphenyl)heptan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-17-13-9-7-12(8-10-13)14(16)6-4-2-3-5-11-15/h7-10H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSYFSSBPKYNFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645185 | |
Record name | 7-Chloro-1-(4-methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-46-4 | |
Record name | 7-Chloro-1-(4-methoxyphenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898786-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-(4-methoxyphenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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